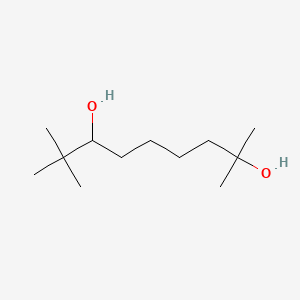

2,8,8-Trimethylnonane-2,7-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57512-45-5 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

2,8,8-trimethylnonane-2,7-diol |

InChI |

InChI=1S/C12H26O2/c1-11(2,3)10(13)8-6-7-9-12(4,5)14/h10,13-14H,6-9H2,1-5H3 |

InChI Key |

AMNHLQWCSMTIRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCCCC(C)(C)O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2,8,8 Trimethylnonane 2,7 Diol

Retrosynthetic Analysis of 2,8,8-Trimethylnonane-2,7-diol

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed. The structure possesses two stereocenters, at the C2 and C7 positions, making stereocontrol a key consideration in any synthetic plan.

The most straightforward retrosynthetic disconnections involve breaking the carbon-carbon or carbon-oxygen bonds formed during the final stages of a potential synthesis.

C-O Bond Disconnection: This approach implies that the hydroxyl groups were the last functionalities to be introduced. This points towards precursors such as a diketone (2,8,8-trimethylnonane-2,7-dione) that can be reduced, or an alkene that can be hydrated or hydroxylated.

C-C Bond Disconnection: Breaking the carbon skeleton reveals simpler building blocks. A key disconnection is at the C5-C6 bond. This suggests a convergent synthesis, for example, via a Grignard reaction between a 5-carbon ketone fragment and a 4-carbon Grignard reagent, or a similar nucleophilic addition. Another viable disconnection is at the C3-C4 bond, which could involve the addition of an organometallic reagent to a suitable epoxide or carbonyl compound.

These disconnections lead to several potential precursor molecules, which are outlined in the table below.

Table 1: Proposed Retrosynthetic Precursors for this compound

| Disconnection Type | Precursor 1 | Precursor 2 | Synthetic Strategy |

|---|---|---|---|

| Functional Group Interconversion (FGI) | 2,8,8-Trimethylnonane-2,7-dione | - | Reduction of diketone |

| C5-C6 Bond | 5-Oxo-6,6-dimethylheptanal | Methylmagnesium bromide | Grignard addition followed by reduction |

| C3-C4 Bond | 2-methyl-2-(3-oxobutyl)oxirane | tert-Butylmagnesium chloride | Grignard addition to epoxide and ketone |

Hydroxylation Strategies in Branched Alkene and Alkyne Chemistry

Introducing hydroxyl groups onto an alkyl chain can be achieved by targeting unsaturated precursors like alkenes (olefins) and alkynes.

Olefin Hydroxylation Techniques for Diol Formation

The synthesis of a diol from an alkene is a fundamental transformation in organic chemistry. For a non-vicinal diol like this compound, a multi-step approach is necessary. One potential route begins with a precursor already containing one of the hydroxyl groups, such as 2,8,8-trimethylnon-6-en-2-ol. The remaining hydroxyl group can then be installed at the C7 position via hydration of the double bond.

The hydration of an alkene can be accomplished through several methods, with the choice of reagent dictating the regioselectivity of the alcohol formation.

Acid-Catalyzed Hydration : Treating an alkene with water in the presence of a strong acid catalyst (e.g., sulfuric acid) typically leads to the Markovnikov addition of water, where the hydroxyl group adds to the more substituted carbon of the double bond. alevelchemistry.co.uk

Oxymercuration-Demercuration : This two-step procedure also yields the Markovnikov alcohol but avoids the harsh acidic conditions that can cause carbocation rearrangements. openochem.org

Hydroboration-Oxidation : This method provides the anti-Markovnikov product, where the hydroxyl group is installed at the less substituted carbon of the double bond. openochem.orglibretexts.org This is a highly useful reaction for controlling regiochemistry. The reaction proceeds via a syn-addition of the borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution to replace the boron atom with a hydroxyl group. openochem.org

For the synthesis of this compound from an unsaturated precursor like 2,8,8-trimethylnon-6-en-2-ol, hydroboration-oxidation would be the method of choice to install the second hydroxyl group at the C7 position.

Vicinal diols (1,2-diols) are commonly synthesized via the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). chemistrynotmystery.comlibretexts.orgmasterorganicchemistry.com These reactions proceed through a concerted syn-addition mechanism to form a cyclic intermediate, which is then hydrolyzed to yield a cis-diol. libretexts.orgucalgary.ca While not directly applicable for creating the 1,6-diol structure of the target molecule in a single step, this method is fundamental in diol synthesis.

Alkyne Hydration and Subsequent Reduction Routes

Alkynes serve as versatile precursors to carbonyl compounds, which can then be reduced to alcohols. The hydration of an alkyne involves the addition of water across the triple bond. openochem.org

Mercury(II)-Catalyzed Hydration : In the presence of mercuric sulfate (B86663) (HgSO₄) and aqueous sulfuric acid, water adds across the alkyne following Markovnikov's rule. libretexts.orgpressbooks.pub The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.org Hydration of a terminal alkyne yields a methyl ketone, while hydration of an internal, unsymmetrical alkyne results in a mixture of two ketone products. pressbooks.pub

Hydroboration-Oxidation : This sequence provides a complementary method for alkyne hydration, yielding the anti-Markovnikov product. pressbooks.pub For a terminal alkyne, this process leads to the formation of an aldehyde after tautomerization of the intermediate enol. libretexts.org

A plausible synthetic route to this compound could involve the hydration of a suitable alkyne to a ketone, followed by reduction. For instance, starting with an alkyne precursor, one could perform a hydration reaction to generate a keto-alcohol, which is then reduced to the target diol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com

Reductive Approaches from Keto-Acids and Related Precursors

The reduction of carbonyl functionalities is one of the most reliable methods for synthesizing alcohols. A diketone precursor, such as 2,8,8-trimethylnonane-2,7-dione, represents a direct antecedent to the target diol.

Catalytic Hydrogenation of Carbonyl Functionalities

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones to secondary alcohols. The process involves treating the carbonyl compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Raney Nickel: A cost-effective catalyst used for various hydrogenations.

Platinum Group Metals: Catalysts such as platinum (Pt), palladium (Pd), and ruthenium (Ru) are highly effective. acs.org They are often supported on carbon (e.g., Pd/C) to increase surface area and activity.

Ruthenium Catalysts: Ruthenium complexes, such as those combined with phosphine (B1218219) ligands (e.g., RuCl₃/PPh₃), have been shown to be efficient for the hydrogenation of keto-alcohols to diols. acs.org

The reduction of a diketone like 2,8,8-trimethylnonane-2,7-dione via catalytic hydrogenation would yield the desired diol. The stereochemical outcome can sometimes be influenced by the choice of catalyst and reaction conditions, though it often results in a mixture of diastereomers.

Stereoselective Reduction Methods for Diol Synthesis

Given that this compound contains two stereocenters, achieving stereocontrol during its synthesis is a significant challenge. Stereoselective reduction of a diketone precursor is a powerful strategy to control the relative and absolute configuration of the resulting hydroxyl groups.

Table 2: Overview of Stereoselective Reduction Methods for Ketones

| Method | Reagent/Catalyst | Stereocontrol | Key Features |

|---|---|---|---|

| Enzymatic Reduction | Alcohol Dehydrogenases (ADHs), Ketoreductases (KREDs) mdpi.com | High enantioselectivity (ee) and diastereoselectivity (de) | Biocatalytic method using whole cells or isolated enzymes. nih.govnih.gov Operates under mild conditions. mdpi.com |

| Chiral Hydride Reagents | CBS Reagents (Corey-Bakshi-Shibata) | High ee for one stereocenter | Borane reduction catalyzed by a chiral oxazaborolidine. |

| Asymmetric Transfer Hydrogenation | Chiral Ru(II) or Rh(III) complexes (e.g., Ru-TsDPEN) nih.gov | High de and ee | Uses a hydrogen source like formic acid or isopropanol. nih.govorganic-chemistry.org |

| Substrate-Directed Reduction | Chelating agents (e.g., SmI₂) with β-hydroxy ketones acs.org | High diastereoselectivity | Relies on the directing effect of a nearby functional group to control the approach of the reducing agent. acs.org |

Enzyme-catalyzed reductions have emerged as a highly effective tool for producing chiral alcohols with excellent enantiomeric and diastereomeric excesses. nih.gov Ketoreductases (KREDs), a class of alcohol dehydrogenases, can reduce a wide range of ketones and keto-esters with high stereoselectivity. mdpi.com The use of microorganisms such as Bacillus stearothermophilus has also been reported for the stereoselective reduction of keto-esters. tandfonline.com

Asymmetric transfer hydrogenation, employing well-defined chiral metal catalysts, offers another robust method for achieving high stereoselectivity. nih.gov These methods can promote dynamic kinetic resolution, where a racemic starting material is converted into a single, highly enriched stereoisomer of the product. nih.gov While many stereoselective methods are optimized for 1,2-, 1,3-, or 1,4-carbonyl relationships, the principles can be extended to the reduction of non-proximate diketones like the precursor to this compound, often proceeding as two independent, stereoselective reductions.

Organometallic Reactions in Carbon-Carbon Bond Formation Leading to Diols

Organometallic reagents are fundamental tools in organic synthesis for the creation of carbon-carbon bonds, a critical step in the assembly of the carbon skeleton of this compound. The high nucleophilicity of the carbon atom bound to a metal allows for the formation of new bonds with electrophilic carbon centers, such as those in carbonyl compounds.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles capable of reacting with aldehydes and ketones to form alcohols. byjus.com This reactivity is central to building the carbon framework and introducing the hydroxyl groups found in diols. For a target molecule like this compound, a retrosynthetic analysis suggests that a Grignard reaction can be a key step.

One plausible approach involves the reaction of a ketone with a Grignard reagent. For instance, the synthesis could start from 5,5-dimethyl-2-hexanone. The addition of methylmagnesium bromide to this ketone would form the tertiary alcohol at the 2-position of the nonane (B91170) chain. Subsequent stereoselective reduction of a ketone at the 7-position would yield the desired diol. The choice of solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), and temperature control are crucial for maximizing the yield and minimizing side reactions. numberanalytics.com

Aldol (B89426) condensations provide another powerful method for forming carbon-carbon bonds and introducing hydroxyl functionalities. numberanalytics.comnumberanalytics.com In the context of polyol synthesis, an aldol reaction could be employed to create a β-hydroxy ketone intermediate, which can then be reduced to a 1,3-diol. While not a direct route to the 1,6-diol structure of this compound, the principles of stereocontrol developed for aldol reactions are highly relevant for the synthesis of complex polyols. The stereochemical outcome of aldol reactions can be influenced by the choice of catalyst (acidic or basic), solvent, and temperature. numberanalytics.com For instance, the use of chiral catalysts can lead to high enantioselectivity. nih.gov

The diastereoselective reduction of β-hydroxy ketones is a critical subsequent step to furnish 1,3-diols with specific stereochemistry. Reagents like sodium borohydride in the presence of a chelating agent can favor the formation of syn-diols through a cyclic transition state, as seen in the Narasaka-Prasad reduction. wikipedia.org Conversely, other methods can provide access to anti-diols. rsc.orgacs.org

A hypothetical Grignard-based synthesis of an intermediate for this compound is presented below:

Table 1: Hypothetical Grignard Reaction for a this compound Precursor

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| 5,5-Dimethyl-2-hexanone | Methylmagnesium bromide | Diethyl Ether | 0 to rt | 2,5,5-Trimethyl-2-hexanol | 85-95 |

This table illustrates a typical Grignard reaction. The subsequent steps to elaborate this intermediate to the final diol would involve further functional group manipulations and another carbon-carbon bond formation.

The construction of the branched nonane backbone of this compound can be achieved through various coupling reactions. These reactions are essential for creating carbon-carbon single bonds between alkyl fragments. The Corey-House synthesis, for example, utilizes a lithium dialkylcuprate reagent to couple with an alkyl halide. byjus.com This method is effective for forming bonds between different alkyl groups, making it suitable for constructing branched alkanes.

Modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, offer a high degree of control and functional group tolerance. For instance, the Suzuki coupling of an organoboron compound with an organohalide, or the Negishi coupling involving an organozinc reagent, are powerful methods for constructing complex carbon skeletons. organic-chemistry.org These reactions could be envisioned in a convergent synthesis of this compound, where two smaller, functionalized fragments are joined together late in the synthetic sequence.

The synthesis of highly branched alkanes often relies on a combination of these coupling strategies alongside other transformations like Grignard reactions and reductions. plymouth.ac.ukresearchgate.net

Cascade and Multi-Component Reaction Sequences for this compound Elaboration

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating the intermediates. rsc.org This approach is highly efficient in terms of atom economy and can significantly shorten synthetic sequences. For the synthesis of a complex molecule like this compound, a cascade reaction could potentially construct a significant portion of the carbon skeleton and install the necessary functional groups in a stereocontrolled manner.

For example, a cascade sequence could be initiated by an aldol reaction, followed by an intramolecular cyclization and subsequent ring-opening to generate a complex acyclic polyol precursor. While specific examples for this compound are not readily found in the literature, the principles of cascade design are applicable. Catalytic enantioselective cascade reactions are particularly powerful for creating multiple stereocenters with high control. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, offer another efficient strategy. frontiersin.org The Ugi and Passerini reactions are classic examples of MCRs that can generate complex molecules with high diversity. While typically used for the synthesis of peptide-like structures, the development of novel MCRs for polyol synthesis is an active area of research. mdpi.comacs.org An MCR could potentially assemble the backbone of this compound from simpler starting materials in a highly convergent fashion.

Optimization of Reaction Conditions and Yields in Synthetic Procedures

The successful synthesis of this compound relies heavily on the optimization of each reaction step to maximize yield and stereoselectivity. Key parameters that are typically optimized include temperature, solvent, catalyst, and reactant concentration.

For Grignard reactions, maintaining anhydrous conditions is critical to prevent the quenching of the highly basic Grignard reagent. numberanalytics.com The reaction temperature is often kept low (e.g., 0 °C) during the addition of the carbonyl compound to control the exothermicity and minimize side reactions. numberanalytics.com The choice of solvent, such as diethyl ether or THF, can influence the stability and reactivity of the Grignard reagent. numberanalytics.com

In aldol condensations, the choice of catalyst (acid or base) and the reaction temperature can significantly affect the outcome. numberanalytics.com Higher temperatures often favor the elimination of water to form an α,β-unsaturated carbonyl compound. numberanalytics.com The use of specific catalysts and the careful control of reactant concentrations are key to achieving high yields and selectivity. numberanalytics.com

The optimization of reaction conditions is often an iterative process. Design of experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables on the reaction outcome and identify the optimal conditions.

Table 2: General Parameters for Optimization of Key Reactions in Diol Synthesis

| Reaction Type | Key Parameters for Optimization | Typical Conditions | Expected Outcome of Optimization |

| Grignard Reaction | Temperature, Solvent, Rate of Addition, Purity of Magnesium | -78 °C to rt, Diethyl ether or THF, Slow addition | Increased yield, reduced side products |

| Aldol Condensation | Catalyst (Acid/Base), Temperature, Solvent, Concentration | Base (NaOH, LDA) or Acid (HCl, Lewis Acid), -78 °C to rt, Polar aprotic solvents | Control of aldol adduct vs. condensation product, improved stereoselectivity |

| Catalytic Reduction | Catalyst, Hydrogen Pressure, Temperature, Solvent | Pd/C, PtO₂, Raney Ni, 1-50 atm H₂, 25-100 °C, Ethanol, Ethyl Acetate | High yield of the reduced product, stereocontrol |

By carefully controlling these parameters, chemists can enhance the efficiency and effectiveness of the synthetic route towards complex molecules like this compound.

Reaction Chemistry and Mechanistic Studies of 2,8,8 Trimethylnonane 2,7 Diol

Esterification Pathways and Derivatization Strategies

Esterification of 2,8,8-trimethylnonane-2,7-diol provides a versatile route to modify its physical and chemical properties. The differing steric environments of the two hydroxyl groups allow for potential regioselectivity in these reactions.

Catalyzed Esterification with Carboxylic Acids and Anhydrides

The direct esterification of this compound with carboxylic acids, a reaction that is typically acid-catalyzed, is expected to show a significant preference for the less sterically hindered secondary alcohol. The Fischer-Speier esterification, which involves heating the diol and a carboxylic acid with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, would likely lead to the monoester at the C7 position as the major product. rug.nlrsc.org The tertiary alcohol at the C2 position is sterically encumbered by three adjacent methyl groups, making the approach of a carboxylic acid and the subsequent formation of the tetrahedral intermediate highly unfavorable.

The use of more reactive acylating agents, such as acid anhydrides or acid chlorides, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine, can enhance the rate of esterification. rug.nl Even under these more reactive conditions, the secondary alcohol is expected to be acylated preferentially. Achieving diesterification would likely require more forcing conditions, such as higher temperatures and longer reaction times, and may still result in low yields due to the steric hindrance of the tertiary alcohol.

| Catalyst/Reagent | Expected Major Product | Relative Reactivity |

| H₂SO₄ / Carboxylic Acid | 7-monoester | Moderate |

| Acetic Anhydride / Pyridine | 7-monoacetate | High |

| Acyl Chloride / DMAP | 7-monoester | Very High |

| H₂SO₄ / Carboxylic Acid (excess, heat) | Mixture of 7-monoester and 2,7-diester | Low for diester |

Transesterification Processes Involving Diols

Transesterification, the exchange of an alkoxy group of an ester with an alcohol, offers another pathway for the derivatization of this compound. This process can be catalyzed by either acids or bases. wikipedia.orgbyjus.com In a base-catalyzed mechanism, the more acidic secondary alcohol would be more readily deprotonated to form an alkoxide, which then acts as the nucleophile. masterorganicchemistry.com Consequently, selective transesterification at the C7 position is the anticipated outcome.

Acid-catalyzed transesterification proceeds by protonation of the ester's carbonyl group, making it more electrophilic for attack by the diol. masterorganicchemistry.com Similar to direct esterification, the less hindered secondary hydroxyl group would be the favored nucleophile, leading to the C7-transesterified product. The production of polyesters through transesterification of a diester with a diol is a large-scale industrial process, and similar principles of reactivity and steric hindrance would apply. wikipedia.org

Oxidation Reactions of Secondary Alcohol Functionalities

The oxidation of this compound presents a clear case for chemoselectivity, as secondary alcohols are readily oxidized to ketones, while tertiary alcohols are resistant to oxidation under standard conditions.

Selective Oxidation to Ketone Moieties

A wide array of oxidizing agents can be employed for the selective oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,8,8-trimethylnonane-7-one-2-ol. Common and effective reagents for this transformation include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

More contemporary and environmentally benign methods, such as those using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) in the presence of a stoichiometric oxidant like sodium hypochlorite, are also highly effective for the selective oxidation of secondary alcohols. nih.govorgsyn.org These methods are known for their high chemoselectivity for primary and secondary alcohols over other functional groups and their mild reaction conditions. nih.gov

| Oxidizing Agent | Typical Conditions | Expected Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 2,8,8-trimethylnonan-7-one-2-ol |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 2,8,8-trimethylnonan-7-one-2-ol |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | 2,8,8-trimethylnonan-7-one-2-ol |

| TEMPO / NaOCl | CH₂Cl₂/H₂O, 0 °C | 2,8,8-trimethylnonan-7-one-2-ol |

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of this compound is expected to proceed through different mechanisms for the secondary and tertiary alcohols, leading to a mixture of olefin products. The dehydration of alcohols is a common method for synthesizing alkenes and typically requires heating in the presence of a strong acid. iitk.ac.inlibretexts.org

The dehydration of the tertiary alcohol at the C2 position would proceed via an E1 mechanism. ucalgary.cachemistrysteps.com Protonation of the hydroxyl group by the acid catalyst forms a good leaving group (water). doubtnut.com Departure of the water molecule results in a relatively stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom would yield a mixture of alkenes.

The secondary alcohol at the C7 position could dehydrate through either an E1 or E2 mechanism, depending on the reaction conditions. libretexts.org An E1 pathway would involve the formation of a secondary carbocation, which could potentially undergo rearrangement to a more stable carbocation before elimination. An E2 mechanism would involve a concerted deprotonation and loss of the water leaving group.

Given the structure of this compound, a complex mixture of dienes could be formed. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. ucalgary.ca Possible products could include conjugated and non-conjugated dienes, with their relative proportions depending on the stability of the intermediates and transition states involved. The high temperatures and strong acids required for dehydration can also lead to skeletal rearrangements, further complicating the product mixture. jove.com

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of this compound is expected to proceed via different mechanisms at each hydroxyl group, influenced by the substitution of the carbinol carbon.

The dehydration process is initiated by the protonation of a hydroxyl group by an acid catalyst (e.g., H₂SO₄, H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Dehydration at the C2 tertiary alcohol: This process will likely follow an E1 (Elimination, Unimolecular) mechanism. Following protonation, the resulting alkyloxonium ion will dissociate to form a relatively stable tertiary carbocation at the C2 position. A weak base (such as water or the conjugate base of the acid catalyst) will then abstract a proton from an adjacent carbon (C1 or C3) to form an alkene.

Dehydration at the C7 secondary alcohol: This dehydration can proceed through either an E1 or E2 (Elimination, Bimolecular) pathway. An E1 mechanism would involve the formation of a secondary carbocation at C7. However, secondary carbocations are less stable than tertiary ones and can be prone to rearrangement. An E2 mechanism, involving a concerted deprotonation by a base and departure of the water molecule, is also possible, particularly with a strong, non-nucleophilic base.

Given the presence of two hydroxyl groups, sequential dehydration reactions are possible, potentially leading to the formation of dienes. The initial dehydration is more likely to occur at the tertiary C2 position due to the lower activation energy required for the formation of the more stable tertiary carbocation.

Table 1: Postulated Intermediates in Acid-Catalyzed Dehydration

| Step | Intermediate at C2 | Intermediate at C7 | Mechanism |

| Protonation | Protonated tertiary alcohol | Protonated secondary alcohol | Acid-Base |

| Carbocation Formation | Tertiary carbocation | Secondary carbocation | E1 |

| Deprotonation/Alkene Formation | Alkenes formed at C1-C2 or C2-C3 | Alkenes formed at C6-C7 or C7-C8 | E1/E2 |

Regioselectivity and Stereoselectivity in Elimination Reactions

The elimination reactions of this compound are governed by the principles of regioselectivity and stereoselectivity, which determine the specific constitutional and stereoisomers of the resulting alkenes.

Regioselectivity: The regiochemical outcome of the dehydration is predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene is the major product.

Dehydration at C2: Elimination can produce two constitutional isomers: 2,8,8-trimethylnon-1-ene (less substituted, Hofmann product) and 2,8,8-trimethylnon-2-ene (more substituted, Zaitsev product). According to Zaitsev's rule, the tetrasubstituted alkene, 2,8,8-trimethylnon-2-ene, would be the major product.

Dehydration at C7: Elimination can lead to 2,8,8-trimethylnon-6-ene (Zaitsev product) and 2,8,8-trimethylnon-7-ene (Hofmann product). The formation of 2,8,8-trimethylnon-6-ene would be favored. However, the steric hindrance imposed by the adjacent tert-butyl group could influence the accessibility of the C6 protons to the base, potentially increasing the proportion of the Hofmann product.

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another (e.g., E/Z isomers).

Formation of 2,8,8-trimethylnon-2-ene: This alkene does not exhibit E/Z isomerism due to the two methyl groups on the C2 carbon of the double bond.

Formation of 2,8,8-trimethylnon-6-ene: This alkene can exist as E and Z stereoisomers. In an E1 reaction, which proceeds through a planar carbocation, the thermodynamically more stable trans (E) isomer is generally the major product. sci-hub.se In an E2 reaction, the stereochemical outcome is dictated by the anti-periplanar arrangement of the departing proton and leaving group.

Cyclization Reactions and Ring Formation from Diol Precursors

The linear structure of this compound, with hydroxyl groups at the C2 and C7 positions, presents the possibility of intramolecular cyclization to form cyclic ethers. This reaction is typically acid-catalyzed and involves the nucleophilic attack of one hydroxyl group on the protonated and activated carbon of the other hydroxyl group.

The feasibility of cyclization is dependent on the thermodynamic stability of the resulting ring, as described by Baldwin's rules. For this compound, an intramolecular Sₙ2-type reaction where the oxygen of the C7 hydroxyl attacks the C2 position would lead to the formation of a six-membered ring (a tetrahydropyran (B127337) derivative).

The likely product would be a substituted tetrahydropyran, specifically 2,2-dimethyl-6-(2,2-dimethylpropyl)tetrahydropyran . The formation of a six-membered ring is generally favored over larger or smaller rings in such cyclizations.

Table 2: Potential Cyclization Products and Favored Ring Sizes

| Attacking Group | Electrophilic Carbon | Ring Size | Predicted Product | Favored (Baldwin's Rules) |

| C7-OH | C2 | 6 | 2,2-dimethyl-6-(2,2-dimethylpropyl)tetrahydropyran | Yes (6-exo-tet) |

| C2-OH | C7 | 6 | 2-(4,4-dimethylpentyl)-2-methyltetrahydropyran | Yes (6-exo-tet) |

Mechanism of Formation in Complex Chemical Systems (e.g., Reaction Masses)

The formation of highly branched, long-chain diols like this compound in complex industrial reaction masses is plausible, particularly in processes involving the dimerization or oligomerization of smaller oxygenated feedstocks. One such potential pathway is from the self-condensation of ketones like methyl isobutyl ketone (MIBK), which can be derived from biomass. researchgate.net

The mechanism likely involves a series of base- or acid-catalyzed aldol-type condensation and/or Guerbet reactions, followed by hydrogenation steps. For instance, the self-condensation of MIBK can lead to C12 unsaturated ketones and alcohols, which upon further hydrogenation, could yield saturated diols. The specific structure of this compound suggests a formation route involving the coupling of C4 and C8 units or the dimerization of C6 units with subsequent rearrangement and reduction.

Reactivity Profile in the Presence of Various Reagents and Catalysts

The reactivity of this compound is dictated by the presence of a tertiary and a secondary alcohol group, with significant steric hindrance at one end of the molecule.

Oxidation:

The secondary alcohol at the C7 position can be oxidized to a ketone, 2,8,8-trimethylnonan-7-one-2-ol , using standard oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

The tertiary alcohol at the C2 position is resistant to oxidation under normal conditions due to the absence of a hydrogen atom on the carbinol carbon. Stronger oxidizing conditions would likely lead to the cleavage of carbon-carbon bonds.

Reduction: As the hydroxyl groups are in their highest oxidation state, they cannot be further reduced. However, the compound can be catalytically hydrodeoxygenated to the corresponding alkane, 2,8,8-trimethylnonane , at high temperatures and pressures over catalysts like copper-on-silica.

Esterification: Both hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding mono- or di-esters. The rate of esterification is expected to be slower for the sterically hindered tertiary alcohol at C2 compared to the secondary alcohol at C7.

Table 3: Predicted Reactivity with Common Reagents

| Reagent/Catalyst | Expected Reaction at C2-OH (Tertiary) | Expected Reaction at C7-OH (Secondary) | Product(s) |

| PCC | No reaction | Oxidation | 2,8,8-trimethylnonan-7-one-2-ol |

| H₂CrO₄ | No reaction (potential C-C cleavage) | Oxidation | 2,8,8-trimethylnonan-7-one-2-ol |

| H₂/Cu-SiO₂ | Hydrodeoxygenation | Hydrodeoxygenation | 2,8,8-trimethylnonane |

| Acetic Anhydride | Slow esterification | Esterification | Mono- and di-acetate esters |

| H₂SO₄ (conc.), heat | Dehydration (E1) | Dehydration (E1/E2) | Alkenes, dienes, cyclic ethers |

Structural Chemistry and Conformational Analysis of 2,8,8 Trimethylnonane 2,7 Diol

Stereochemical Considerations and Chiral Centers in 2,8,8-Trimethylnonane-2,7-diol

The molecular structure of this compound features two stereogenic centers, which gives rise to a number of possible stereoisomers. The carbon atoms at position 2 and position 7 are both chiral centers, as each is bonded to four different groups.

With two distinct chiral centers, this compound can exist as a total of four stereoisomers. These stereoisomers consist of two pairs of enantiomers. The two diastereomeric pairs are the (2R,7R) and (2S,7S) enantiomeric pair, and the (2R,7S) and (2S,7R) enantiomeric pair. If the substituents on the two chiral centers were identical, a meso compound would be possible; however, in this case, the substitution patterns are different, precluding a meso form. lumenlearning.com

The relationship between the stereoisomers can be summarized as follows:

Enantiomers are non-superimposable mirror images of each other. For example, the (2R,7R) and (2S,7S) isomers are enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. For instance, the (2R,7R) isomer is a diastereomer of the (2R,7S) and (2S,7R) isomers.

The physical and chemical properties of diastereomers, such as melting point, boiling point, and solubility, are different. Enantiomers, on the other hand, have identical physical properties in a non-chiral environment, differing only in their interaction with plane-polarized light and with other chiral molecules.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R,7R) |

| (2R,7R) | Identical |

| (2S,7S) | Enantiomer |

| (2R,7S) | Diastereomer |

| (2S,7R) | Diastereomer |

The separation and analysis of the stereoisomers of this compound would require specialized techniques, given that direct synthesis often yields a mixture of stereoisomers.

Resolution of Enantiomers: The separation of the racemic mixtures, for example, the mixture of (2R,7R) and (2S,7S) enantiomers, can be achieved through several methods:

Formation of Diastereomeric Salts: This classical method involves reacting the diol with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form diastereomeric salts. rsc.org These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the chiral auxiliary.

Enzymatic Resolution: Enzymes, being chiral, can selectively react with one enantiomer in a racemic mixture. For instance, lipases can be used for the enantioselective acylation of diols, allowing for the separation of the unreacted enantiomer from the acylated one. figshare.compnas.org

Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to their separation as they pass through the chromatography column.

Analysis of Stereoisomers: Determining the absolute and relative configurations of the stereoisomers is a critical step.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment. For acyclic diols, the formation of derivatives with chiral reagents, such as Mosher's acid (MPA), allows for the determination of the absolute configuration by analyzing the chemical shift differences (Δδ) of the resulting diastereomeric esters. acs.orgresearchgate.net For determining the relative configuration of 1,3-diols, a method based on deuterium (B1214612) isotopic perturbation has been reported. nih.govstudylib.net Similar principles could potentially be adapted for 1,6-diols. Furthermore, the chemical shift difference between diastereotopic protons can sometimes be used to infer the relative stereochemistry of diols. researchgate.net

X-ray Crystallography: When a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute configuration. researchgate.netacs.orgresearchgate.net The formation of crystalline derivatives, such as osmate esters, can facilitate this analysis for diols. acs.org

Conformational Preferences and Energy Minima

The rotation around the C-C bonds gives rise to different rotational isomers, or conformers. The relative energies of these conformers are influenced by several factors, including steric hindrance and intramolecular interactions. The bulky tert-butyl group at position 8 significantly restricts the conformational freedom in its vicinity.

The most stable conformations will seek to minimize steric strain by positioning the bulky groups in anti-periplanar arrangements. For the carbon chain, extended conformations are generally favored. However, the presence of the hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can stabilize folded or gauche conformations.

A key feature influencing the conformational landscape of diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. rsc.orgresearchgate.net In this compound, a hydrogen bond can form between the hydroxyl group at C2 and the hydroxyl group at C7. This interaction would lead to the formation of a cyclic-like structure, which can significantly stabilize certain conformers.

The strength of this intramolecular hydrogen bond depends on the distance and orientation between the two hydroxyl groups, which is dictated by the conformation of the intervening carbon chain. Studies on other acyclic diols have shown that intramolecular hydrogen bonds can have a profound effect on their conformational equilibrium. acs.orgacs.org Infrared (IR) spectroscopy is a common experimental technique used to detect and quantify intramolecular hydrogen bonding by observing the shift in the O-H stretching frequency. rsc.org

Computational Chemistry Approaches to Structural Elucidation

Given the complexity of the conformational landscape, computational chemistry methods are invaluable for understanding the structural preferences of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the geometries and relative energies of different conformers. aip.orgresearchgate.net By performing a systematic conformational search, it is possible to identify the low-energy conformers and to predict their relative populations at a given temperature.

These computational studies can provide detailed insights into:

The preferred dihedral angles along the carbon backbone.

The geometries of the intramolecularly hydrogen-bonded structures.

The energy barriers for rotation between different conformers.

The calculated NMR parameters, which can be compared with experimental data to validate the predicted structures.

For example, computational analysis of simpler diols like ethane-1,2-diol has provided detailed information on the relative stability of gauche and anti conformers and the role of intramolecular hydrogen bonding. acs.orgacs.org Similar computational strategies could be applied to this compound to build a comprehensive model of its structural and conformational behavior.

Density Functional Theory (DFT) Calculations on Geometric Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org In the context of structural chemistry, DFT is a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. This process involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface.

For a molecule like this compound, with its numerous rotatable bonds, DFT calculations can predict the most energetically favorable conformation. The calculations would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. rjb.rosemanticscholar.org The optimization process would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Hypothetical Optimized Geometric Parameters for this compound

Below is an interactive table showcasing hypothetical data that would be obtained from a DFT geometric optimization study. This data is illustrative and represents the type of results expected from such a calculation.

| Parameter | Atoms Involved | Optimized Value |

| Bond Length | C2-O | 1.43 Å |

| Bond Length | C7-O | 1.44 Å |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C8-C9 | 1.55 Å |

| Bond Angle | O-C2-C1 | 109.5° |

| Bond Angle | O-C7-C6 | 110.0° |

| Bond Angle | C3-C4-C5 | 112.0° |

| Dihedral Angle | H-O-C7-C6 | 175.0° |

| Dihedral Angle | C4-C5-C6-C7 | -178.5° |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling

While DFT can identify a molecule's lowest energy structure, it doesn't fully capture the dynamic nature of flexible molecules like this compound at non-zero temperatures. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mun.caethz.ch By simulating the interactions between atoms governed by a force field, MD can explore the vast conformational space of a molecule, identifying various low-energy conformers and the transitions between them. arxiv.orgaip.org

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and solving Newton's equations of motion for the system. acs.org The resulting trajectory provides a detailed movie of the molecule's movements, from which different conformational states can be identified and their relative populations estimated. This is particularly important for understanding how the flexible nonane (B91170) chain and the two hydroxyl groups can orient themselves.

Illustrative Conformational Analysis of this compound

The following interactive table presents hypothetical results from an MD simulation, showing different potential conformers and their predicted populations at a given temperature.

| Conformer | Key Dihedral Angles (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) |

| A | ~180° (anti) | 0.00 | 45 |

| B | ~60° (gauche+) | 0.85 | 25 |

| C | ~-60° (gauche-) | 0.85 | 25 |

| D | Other | >2.00 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. researchgate.netmdpi.com For this compound, these calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of the chemical bonds. aip.orgtandfonline.com

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. bohrium.comacs.org Furthermore, calculations of the electrostatic potential surface can reveal the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic character of the hydroxyl groups.

Hypothetical Electronic Properties of this compound

This interactive table contains hypothetical electronic structure data that would be the output of quantum chemical calculations.

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability |

| Dipole Moment | 2.3 D | Measure of the molecule's overall polarity |

| Mulliken Charge on O(C2) | -0.65 e | Partial charge on the oxygen atom at position 2 |

| Mulliken Charge on O(C7) | -0.68 e | Partial charge on the oxygen atom at position 7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Role As a Chemical Intermediate and Precursor

Utilization in the Synthesis of Complex Organic Molecules

The structural features of 2,8,8-trimethylnonane-2,7-diol, namely its C12 backbone and hydroxyl functionalities, position it as a valuable starting material for the synthesis of more intricate organic compounds.

Building Block for Branched Alkanes (e.g., Trimethylnonane derivatives)

The carbon skeleton of this compound can be utilized to produce highly branched alkanes. Through dehydroxylation reactions, this diol can be converted into corresponding trimethylnonane derivatives. Such branched alkanes are of interest in various applications, including as components in fuels and lubricants. For instance, research has demonstrated the synthesis of 2,4,8-trimethylnonane (B14669242), a jet fuel range C12 branched alkane, from lignocellulose-derived methyl isobutyl ketone (MIBK). researchgate.netscience.govscience.gov This process involves the selective conversion of MIBK to C12 oxygenates, which are subsequently hydrodeoxygenated. researchgate.netscience.govscience.gov While this specific pathway does not start with this compound, it highlights the relevance of highly branched C12 structures in the development of advanced fuels. The structural similarity suggests that this compound could serve as a precursor to similar or isomeric trimethylnonane alkanes.

Table 1: Properties of Related Branched Alkanes

| Compound Name | Molecular Formula | Application |

|---|---|---|

| 2,4,7-trimethylnonane | C12H26 | Not specified |

This table is generated based on available data for related compounds and does not imply direct synthesis from this compound without specific literature evidence.

Precursor for Advanced Polyols and Multifunctional Compounds

The two hydroxyl groups of this compound provide reactive sites for further chemical modifications, enabling its use as a precursor for advanced polyols and other multifunctional compounds. These derivatives can be designed to have specific physical and chemical properties by reacting the hydroxyl groups to introduce new functional moieties. While direct evidence for the use of this compound in synthesizing advanced polyols is not prevalent in the provided search results, the general principles of organic synthesis support this potential application. For example, patents describe the use of various diols in creating more complex structures for applications in polymers and other materials. google.comgoogle.com

Integration into Polymer Synthesis Pathways

The difunctional nature of this compound makes it a suitable candidate for incorporation into polymer chains, influencing the final properties of the material.

Co-monomer in Polycondensation and Polyaddition Reactions

This compound can theoretically act as a co-monomer in polycondensation reactions, such as the formation of polyesters, and in polyaddition reactions, like the synthesis of polyurethanes. In these processes, the hydroxyl groups of the diol would react with other monomers, such as dicarboxylic acids or diisocyanates, to form the polymer backbone. While patents mention the use of various diols, including branched alkane diols, in the synthesis of polyesterimides and polyurethanes, this compound is not explicitly named. google.comgoogle.com However, the inclusion of such a branched diol would be expected to impact the polymer's characteristics.

Intermediate in Bio-Based Chemical Production

The drive towards sustainable chemistry has led to increased interest in producing chemicals from renewable resources. While direct bio-based production of this compound is not explicitly documented in the provided search results, related research offers insights into potential pathways. The synthesis of 2,4,8-trimethylnonane from lignocellulose-derived MIBK demonstrates that complex branched molecules can be obtained from biomass. researchgate.netscience.govscience.gov This suggests the possibility of developing bio-based routes to C12 diols like this compound, potentially through microbial fermentation or chemo-catalytic conversion of bio-derived platform chemicals. Further research in this area could establish this compound as a valuable bio-based chemical intermediate.

Applications in Chemical Synthesis and Materials Science

Role in Lubricant and Fuel Additive Formulations

Long-chain and branched-chain alcohols and diols are known to be effective additives in lubricants and fuels, valued for their ability to modify physical properties and enhance performance. Current time information in Bangalore, IN.acs.org The structure of 2,8,8-trimethylnonane-2,7-diol is well-suited for such applications.

The performance of this compound as a lubricant or fuel additive would be primarily dictated by its two hydroxyl (-OH) groups and its highly branched aliphatic chain. The hydroxyl groups can impart polarity, allowing the molecule to adhere to metal surfaces and provide a lubricating film, a property known as oiliness. This can reduce friction and wear in engines and industrial machinery. studytime.co.nz The branched structure, a result of the three methyl groups, disrupts the regular packing of the carbon chains, which is expected to lower the compound's melting point and improve the cold-flow properties of the fuel or lubricant, such as the pour point and cloud point. researchgate.net

In fuel formulations, particularly in blends with biofuels like biodiesel, branched alcohols can act as effective cold flow improvers. acs.org Furthermore, the oxygen content from the diol functionality can potentially lead to more complete combustion, reducing certain emissions. mdpi.com

The relationship between the structure of a diol and its activity as a performance additive is a key consideration. For this compound, the following structure-activity relationships are anticipated:

Branching and Low-Temperature Performance: The extensive methyl branching is the most significant structural feature influencing its low-temperature properties. Increased branching generally leads to lower pour points. researchgate.net

Chain Length and Viscosity: The C12 backbone contributes to a molecular weight that can influence the viscosity of a lubricant formulation. While longer chains generally increase viscosity, the branching in this compound would likely result in a lower viscosity compared to a linear C12 diol. researchgate.net

A comparative look at similar branched esters used as fuel additives reveals their effectiveness in improving fuel properties.

| Additive Type | Effect on Biodiesel | Effect on Ultra-Low Sulfur Diesel (ULSD) |

| Branched Diesters | Lowered cloud, pour, and cold filter plugging points | Improved lubricity and cold flow properties |

Table based on findings from a study on branched diesters as fuel property enhancers. acs.org

Applications in Specialty Solvents and Co-Solvents

The amphiphilic nature of this compound, having both polar hydroxyl groups and a nonpolar hydrocarbon chain, makes it a candidate for use as a specialty solvent or co-solvent in various chemical processes.

In a solvent system, this compound can participate in dipole-dipole interactions and hydrogen bonding, which can alter the properties of the primary solvent. libretexts.org For example, adding it to a nonpolar solvent could increase the solvent's ability to dissolve polar reactants. Conversely, in a polar solvent like water, it could help to solubilize nonpolar organic compounds.

Diols and polyols are utilized as co-solvents in a variety of chemical processes, including in the synthesis of polymers and in liquefaction of biomass. expanded.co.inncsu.edu The choice of diol can influence reaction rates and product selectivity. The long alkyl chain of this compound could be advantageous in processes where compatibility with oleophilic materials is required.

The effectiveness of diols as co-solvents is often related to their chain length and structure. For instance, in certain zeolite synthesis, diols can act as structure-directing agents. expanded.co.in While specific data for this compound is not available, the principles of co-solvency suggest it could be used to modify the solvent environment in organic synthesis, potentially enhancing the solubility of reactants or influencing reaction pathways. nih.gov

Contribution to Fragrance and Flavor Compound Development (Focus on chemical role, not sensory effects)

In the realm of fragrance and flavor chemistry, long-chain alcohols and diols can play important chemical roles beyond their direct sensory contributions. They can serve as precursors for the synthesis of other valuable aromatic compounds or act as carriers and fixatives in formulations.

The chemical transformation of alcohols, particularly through oxidation, is a fundamental method for producing aldehydes and ketones, many of which are key fragrance and flavor ingredients. usp.br The two hydroxyl groups in this compound offer two potential sites for chemical modification. For instance, selective oxidation of one or both hydroxyl groups could yield novel ketones or diketones, which may be valuable intermediates in the synthesis of complex fragrance molecules.

Furthermore, long-chain alcohols can be esterified with carboxylic acids to produce esters, a large and important class of flavor and fragrance compounds. nih.gov this compound could be a starting material for the synthesis of unique diesters with potential applications in this industry. The branched structure of the diol would likely influence the volatility and stability of the resulting ester.

In fragrance formulations, long-chain alcohols can also act as solvents or co-solvents, helping to dissolve other fragrance ingredients and control their evaporation rate from the skin. mdpi.com Their low volatility can also make them effective as fixatives, prolonging the scent's longevity.

Chemical Precursor to Odor-Active Molecules

The role of C12 molecules in the fragrance industry is well-established, with many contributing to a range of scents. While there is no direct evidence of this compound being used as a precursor for commercial odor-active molecules, its structural relative, 2,6,8-trimethyl-4-nonanone, is a known perfuming agent thegoodscentscompany.com. The molecular structure of an odorant molecule is a key determinant of its interaction with olfactory receptors google.com.

Generally, alcohols and ketones derived from branched alkanes are important in the production of various chemical products, including perfumes researchgate.net. The conversion of diols to molecules with fragrance properties often involves chemical modifications of the hydroxyl groups. For instance, oxidation of the secondary alcohol in this compound could potentially yield a ketone, a class of compounds frequently found in fragrance compositions.

Stabilizing Agent or Carrier in Non-Biological Compositions

Long-chain diols and related compounds can function as components in various industrial formulations. Their relatively high boiling points and potential for hydrogen bonding make them suitable for use as stabilizers or carriers. For example, diols can be used in the synthesis of polyesters and polyurethanes, where they contribute to the polymer backbone. researchgate.netgoogle.com The branched nature of this compound could influence the physical properties of such polymers, potentially improving flexibility or solubility.

In the context of materials science, a structurally similar compound, 2,6,8-trimethylnonane-4-ol, has been mentioned as a suitable monohydric alcohol in the synthesis of polyesterimide resins, which are used as wire insulation nicl.itgoogle.com. This suggests that branched long-chain alcohols and diols can play a role in the formulation of robust polymeric materials. Furthermore, diesters synthesized from branched diols have shown potential as bio-based lubricants, exhibiting good oxidative stability and cold flow properties. researchgate.netresearchgate.net

Industrial Relevance and Process Chemistry Considerations

The industrial production of specific long-chain branched diols like this compound is not widely documented. However, general synthetic routes for similar molecules can provide insight into potential manufacturing processes. The synthesis of trimethylnonane derivatives can involve the alkylation of a nonane (B91170) precursor. parchem.com Another approach could be the catalytic hydrogenation of unsaturated precursors. epa.gov

For long-chain diols in general, both chemical and biotechnological routes are being explored for their production from renewable resources. researchgate.netgoogle.com For instance, microbial fermentation processes have been developed for the production of fatty diols from simple carbon sources. parchem.com

A related compound, 2,4,8-trimethylnonane (B14669242), has been identified as a jet fuel range C12 branched alkane that can be produced from the hydrodeoxygenation of C12 oxygenates, which in turn can be derived from lignocellulose. google.comepa.gov This highlights the industrial interest in branched C12 alkanes and their precursors.

The commercial availability of this compound is indicated by some chemical suppliers, suggesting that there are established, albeit not publicly detailed, manufacturing processes.

Table of Chemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 57512-45-5 | |

| Molecular Formula | C12H26O2 | |

| Average Mass | 202.338 g/mol |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6,8-trimethyl-4-nonanone |

| 2,6,8-trimethylnonane-4-ol |

Advanced Analytical Strategies for Characterization

Chromatographic Techniques for Separation and Purification

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. In the context of 2,8,8-Trimethylnonane-2,7-diol, which is expected to have a relatively high boiling point due to its molecular weight and the presence of two polar hydroxyl groups, specific GC methodologies are required for effective analysis.

Principles of GC Analysis for Diols:

The analysis of diols by GC presents unique challenges due to their polarity and potential for hydrogen bonding. These characteristics can lead to peak tailing and poor chromatographic resolution on standard nonpolar columns. Therefore, column selection is a critical parameter. A polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or modified phases with acidic functionalities, is often preferred to improve peak shape and separation of polar analytes like diols. beilstein-journals.orgsigmaaldrich.com For instance, a modified polyethylene glycol phase with acidic functional groups can act as a tailing inhibitor for active, acidic analytes. sigmaaldrich.com

Alternatively, derivatization is a common strategy to enhance the volatility and reduce the polarity of diols prior to GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique to convert the hydroxyl groups into less polar trimethylsilyl (B98337) ethers. This process significantly improves the chromatographic behavior of the diol, leading to sharper peaks and better separation.

Expected GC Profile of this compound:

When coupled with a mass spectrometer (GC-MS), the fragmentation pattern of the derivatized or underivatized diol can provide crucial structural information. For long-chain aliphatic diols, mass spectrometry can be very suitable for identification and distinction. nih.gov The fragmentation of branched alkanes often results in the formation of stable carbocations at the branching points. whitman.edu Therefore, the mass spectrum of this compound would be expected to show characteristic fragments resulting from cleavage at the tertiary carbon atoms and around the hydroxyl groups. The molecular ion peak for branched alcohols may be weak or absent. whitman.edu

Table 1: Hypothetical Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

| Column | Polar (e.g., SPB-1000) or non-polar after derivatization | To mitigate peak tailing of the polar diol. |

| Injector Temperature | 250-300 °C | To ensure complete volatilization of the analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | To elute the high-boiling point diol in a reasonable time with good peak shape. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification and MS for identification. |

| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and improve peak shape. |

Crystallographic Analysis for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the structure and properties of a molecule.

As of the latest available information, there are no publicly accessible crystallographic data for this compound. The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient size and quality, which can be a significant challenge for complex, flexible molecules like long-chain diols. The presence of multiple stereoisomers in a sample can also hinder crystallization.

Should crystallographic data become available, it would provide precise measurements of the C-C and C-O bond lengths and the C-C-C and C-O-H bond angles within the this compound molecule. Furthermore, it would reveal the conformation of the nonane (B91170) backbone and the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, that govern the packing of the molecules in the crystal lattice.

Advanced Research Perspectives and Future Directions

Chemoenzymatic Synthesis of Stereoisomers

The precise control of stereochemistry is a paramount challenge in modern organic synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a powerful solution for the synthesis of specific stereoisomers of 2,8,8-trimethylnonane-2,7-diol.

Research in this area is focused on the use of lipases for the asymmetric desymmetrization of prochiral diols, a technique that has proven effective for structurally related compounds. For instance, the synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol has been successfully achieved with high enantioselectivity through the use of lipase-catalyzed acylation. nih.gov This method involves the selective reaction of one of the two hydroxyl groups in a prochiral diol, leading to the formation of a chiral monoester and leaving the other hydroxyl group untouched.

Future investigations will likely explore a broader range of enzymes, including those from extremophiles, to enhance reaction efficiency, stereoselectivity, and substrate scope. The development of immobilized enzyme systems is also a key area of interest, as it facilitates catalyst recovery and reuse, thereby improving the economic and environmental viability of the process.

Sustainable and Green Chemistry Approaches to Diol Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For the production of this compound, this translates to a focus on renewable feedstocks, atom-efficient reactions, and the minimization of hazardous waste.

Current research is exploring the use of bio-based starting materials, such as terpenes and fatty acids, which can be transformed into the target diol through a combination of biocatalytic and chemocatalytic steps. The use of heterogeneous catalysts is also being investigated to simplify purification procedures and reduce the environmental impact of the synthesis.

A key goal is the development of a fully integrated, multi-step process that operates under mild reaction conditions and utilizes non-toxic, biodegradable solvents. The table below outlines some potential green chemistry strategies for the synthesis of this compound.

| Green Chemistry Principle | Application in Diol Synthesis |

| Use of Renewable Feedstocks | Utilization of plant-derived terpenes or fatty acids as starting materials. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Catalysis | Employing selective and recyclable biocatalysts and heterogeneous catalysts. |

Mechanistic Insights into Novel Reactions of this compound

A thorough understanding of the reaction mechanisms of this compound is crucial for the development of new synthetic methodologies and applications. The presence of two hydroxyl groups at different positions on the carbon chain, along with the bulky trimethyl groups, imparts unique reactivity to the molecule.

Researchers are employing a combination of experimental and computational techniques to elucidate the mechanisms of reactions such as intramolecular cyclization, oxidation, and esterification. For example, the study of acid-catalyzed cyclization reactions can provide insights into the formation of novel cyclic ethers with potential applications in fragrance and materials science.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques are being used to identify reaction intermediates and transition states. This knowledge is essential for optimizing reaction conditions and controlling product selectivity.

Exploration of Unconventional Applications in Materials Science

The unique structural features of this compound make it an attractive candidate for the development of new materials with tailored properties. Its long, flexible carbon chain and two reactive hydroxyl groups allow for its incorporation into a variety of polymer architectures.

One area of interest is the use of this diol as a monomer in the synthesis of polyesters and polyurethanes. The bulky trimethyl groups can influence the polymer's glass transition temperature, solubility, and mechanical properties. Furthermore, the diol can be used as a cross-linking agent to create thermosetting resins with enhanced thermal stability and chemical resistance.

The table below summarizes potential applications of this compound in materials science.

| Material Type | Potential Role of the Diol | Resulting Properties |

| Polyesters | Monomer | Modified thermal and mechanical properties |

| Polyurethanes | Chain extender | Enhanced flexibility and durability |

| Thermosetting Resins | Cross-linking agent | Improved thermal stability and chemical resistance |

| Coatings | Additive | Increased surface hydrophobicity and scratch resistance |

Theoretical Predictions for Reactivity and Transformations

Computational chemistry provides a powerful tool for predicting the reactivity and potential transformations of this compound. Density functional theory (DFT) and other quantum mechanical methods can be used to model the molecule's electronic structure, identify the most reactive sites, and calculate the activation energies for various reactions.

These theoretical predictions can guide the design of new experiments and help to rationalize observed reaction outcomes. For example, computational studies can be used to predict the stereochemical course of a reaction, allowing for the targeted synthesis of a specific stereoisomer.

Furthermore, molecular dynamics simulations can be employed to study the conformational behavior of the diol and its interactions with other molecules, such as solvents and catalysts. This information is invaluable for understanding the factors that control reaction selectivity and efficiency.

Emerging Analytical Techniques for Complex Diol Characterization

The comprehensive characterization of complex diols like this compound and its derivatives requires the use of advanced analytical techniques. While traditional methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) remain essential, new and emerging techniques are providing unprecedented levels of detail.

One such technique is ion mobility-mass spectrometry (IM-MS), which separates ions based on their size and shape in the gas phase. This can be particularly useful for distinguishing between different stereoisomers of the diol, which may not be possible with conventional MS alone.

Another powerful technique is two-dimensional liquid chromatography (2D-LC), which provides significantly higher resolving power than traditional one-dimensional chromatography. This is particularly valuable for the analysis of complex reaction mixtures containing multiple isomers and byproducts.

The table below highlights some of the emerging analytical techniques and their applications in the characterization of complex diols.

| Analytical Technique | Information Provided |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers and conformers based on size and shape. |

| Two-Dimensional Liquid Chromatography (2D-LC) | High-resolution separation of complex mixtures. |

| Chiral Chromatography | Separation and quantification of enantiomers. |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.